molecular formula C12H17N3O B11037340 N-[2-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]-2-butynamide

N-[2-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]-2-butynamide

Cat. No.: B11037340
M. Wt: 219.28 g/mol
InChI Key: IDTKIOKOVRJRHO-UHFFFAOYSA-N
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Description

N-[2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethyl]-2-butynamide is a chemical compound with the following structure:

Structure: CH₃CCNHCH2C(CH3)3\text{Structure: } \text{CH₃}-C≡C-\text{NH}-\text{CH}_2-\text{C}(\text{CH}_3)_3 Structure: CH₃−C≡C−NH−CH2​−C(CH3​)3​

It consists of a pyrazole ring (1,3,5-trimethyl-1H-pyrazol-4-yl) attached to an ethylamine group and a butynamide moiety. The compound is notable for its unique combination of functional groups, which makes it interesting for various applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of N-[2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethyl]-2-butynamide. One common method involves the reaction of an α,β-unsaturated aldehyde or ketone with hydrazine in the presence of a suitable catalyst. Microwave irradiation and solvent-free conditions can enhance the efficiency of this process .

Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using scalable processes based on the established synthetic routes. Optimization of reaction conditions and purification steps ensures high yields and purity.

Chemical Reactions Analysis

Reactivity: N-[2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethyl]-2-butynamide undergoes various chemical reactions:

    Oxidation: It can be oxidized to form corresponding oximes or other functional derivatives.

    Reduction: Reduction of the triple bond yields the corresponding amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrazine: Used in the initial synthesis.

    Catalysts: Various catalysts (e.g., H3[PW12O40]/SiO2) can facilitate the reaction.

    Microwave Irradiation: Accelerates the reaction under solvent-free conditions.

Major Products: The major products depend on the specific reaction conditions. Oxidation leads to oximes, while reduction produces the corresponding amine.

Scientific Research Applications

N-[2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethyl]-2-butynamide finds applications in:

    Chemistry: As a versatile building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential pharmaceutical applications.

    Industry: Used in the development of novel materials.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]but-2-ynamide

InChI

InChI=1S/C12H17N3O/c1-5-6-12(16)13-8-7-11-9(2)14-15(4)10(11)3/h7-8H2,1-4H3,(H,13,16)

InChI Key

IDTKIOKOVRJRHO-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NCCC1=C(N(N=C1C)C)C

Origin of Product

United States

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